
4-溴-2-羟基-5-甲氧基苯甲醛
概述
描述
4-Bromo-2-hydroxy-5-methoxybenzaldehyde is an organic compound with the molecular formula C8H7BrO3 It is a derivative of benzaldehyde, characterized by the presence of bromine, hydroxyl, and methoxy functional groups
科学研究应用
4-Bromo-2-hydroxy-5-methoxybenzaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: Explored for its role in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications.
作用机制
Pharmacokinetics
Its molecular weight (231.04 Da ) suggests it could be well-absorbed following oral administration. The presence of bromine, hydroxy, and methoxy groups might influence its distribution and metabolism. More research is needed to understand its pharmacokinetic properties.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 4-Bromo-2-hydroxy-5-methoxybenzaldehyde . For instance, its stability could be affected by storage conditions, while its efficacy could be influenced by the presence of other compounds in the body.
生化分析
Biochemical Properties
4-Bromo-2-hydroxy-5-methoxybenzaldehyde plays a significant role in biochemical reactions, particularly due to its aldehyde group, which can form Schiff bases with amines. This compound interacts with enzymes such as aldehyde dehydrogenases and oxidases, which catalyze its oxidation to the corresponding carboxylic acid. Additionally, it can interact with proteins through non-covalent interactions, influencing their structure and function. The hydroxyl and methoxy groups contribute to its solubility and reactivity in aqueous environments .
Cellular Effects
4-Bromo-2-hydroxy-5-methoxybenzaldehyde affects various types of cells by modulating cellular processes such as cell signaling pathways, gene expression, and cellular metabolism. It has been observed to influence the activity of kinases and phosphatases, thereby altering phosphorylation states of key signaling proteins. This compound can also affect gene expression by interacting with transcription factors and modifying chromatin structure. Furthermore, it impacts cellular metabolism by influencing the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, 4-Bromo-2-hydroxy-5-methoxybenzaldehyde exerts its effects through several mechanisms. It can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of lysine residues in proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific target. Additionally, the compound can induce changes in gene expression by binding to DNA or interacting with transcription factors. These molecular interactions result in alterations in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2-hydroxy-5-methoxybenzaldehyde change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade over extended periods or under harsh conditions such as high temperatures or strong acids. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 4-Bromo-2-hydroxy-5-methoxybenzaldehyde vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as modulating enzyme activity or gene expression. At high doses, it can exhibit toxic or adverse effects, including cellular damage, oxidative stress, and apoptosis. Threshold effects have been observed, where a specific dosage range leads to significant biological responses .
Metabolic Pathways
4-Bromo-2-hydroxy-5-methoxybenzaldehyde is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, which introduce hydroxyl groups to facilitate further oxidation or conjugation reactions. The compound can also undergo phase II metabolism, where it is conjugated with glucuronic acid or sulfate, enhancing its solubility and excretion. These metabolic pathways influence the compound’s bioavailability and biological activity .
Transport and Distribution
Within cells and tissues, 4-Bromo-2-hydroxy-5-methoxybenzaldehyde is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
4-Bromo-2-hydroxy-5-methoxybenzaldehyde exhibits specific subcellular localization, which affects its activity and function. It can be targeted to particular organelles, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This localization allows the compound to interact with specific biomolecules and exert its effects on cellular processes. The subcellular distribution of the compound is crucial for understanding its mechanism of action and biological activity .
准备方法
Synthetic Routes and Reaction Conditions: 4-Bromo-2-hydroxy-5-methoxybenzaldehyde can be synthesized through the bromination of vanillin. The process involves the use of potassium bromate (KBrO3) in glacial acetic acid solvent with a 47% hydrobromic acid (HBr) catalyst . This method ensures the selective bromination at the desired position on the aromatic ring.
Industrial Production Methods: While specific industrial production methods for 4-Bromo-2-hydroxy-5-methoxybenzaldehyde are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters is crucial for industrial synthesis.
化学反应分析
Types of Reactions: 4-Bromo-2-hydroxy-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide (NaOCH3) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products:
Substitution: Formation of various substituted benzaldehydes.
Oxidation: Formation of 4-bromo-2-hydroxy-5-methoxybenzoic acid.
Reduction: Formation of 4-bromo-2-hydroxy-5-methoxybenzyl alcohol.
相似化合物的比较
5-Bromovanillin: Similar structure but with different substitution patterns.
5-Bromosalicylaldehyde: Another brominated benzaldehyde with distinct properties.
3-Bromo-4-hydroxy-5-methoxybenzaldehyde: A closely related compound with slight structural variations.
Uniqueness: 4-Bromo-2-hydroxy-5-methoxybenzaldehyde stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its combination of bromine, hydroxyl, and methoxy groups makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
4-bromo-2-hydroxy-5-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-12-8-2-5(4-10)7(11)3-6(8)9/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOESFKNCRQYFCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

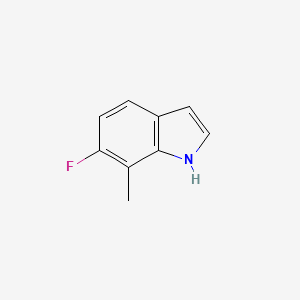

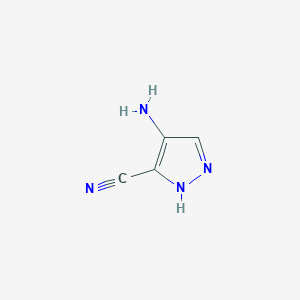

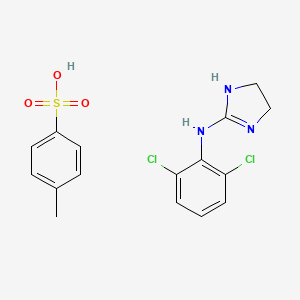
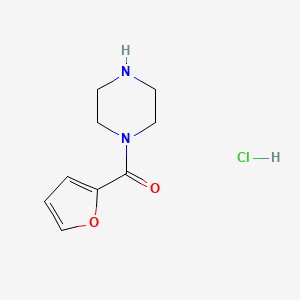
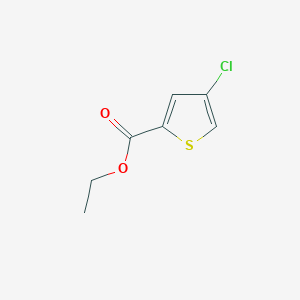

![3-Methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1337592.png)


![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1337598.png)
![(1S,2S,3S,4S,5S,8R,9R,12S)-8-Formyl-5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid](/img/structure/B1337600.png)

